Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate
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Overview
Description
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often involve refluxing in ethanol for extended periods to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The imidazole and pyridine rings allow for strong binding interactions with the active sites of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Used in the development of anti-inflammatory and anticancer agents.
Uniqueness
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for versatile modifications and applications in various fields of research and industry .
Properties
CAS No. |
105952-95-2 |
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Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-7-6(3-4-10-8)11-5-12-7/h3-5H,2H2,1H3,(H,11,12)(H,10,13,14) |
InChI Key |
PLTJIZNTKNTACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC=CC2=C1N=CN2 |
Origin of Product |
United States |
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